2-(4,5-Diamino-2-bromophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Diamino-2-bromophenyl)acetic acid is an organic compound with the molecular formula C8H9BrN2O2 It is characterized by the presence of bromine, amino, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-Diamino-2-bromophenyl)acetic acid typically involves the bromination of 4,5-diaminophenylacetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process may involve the use of bromine or bromine-containing reagents in an appropriate solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The amino groups in this compound can undergo oxidation reactions to form corresponding nitro or azo compounds.
Reduction: The bromine atom can be reduced to form the corresponding phenylacetic acid derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of nitro or azo derivatives.
Reduction: Formation of phenylacetic acid derivatives.
Substitution: Formation of substituted phenylacetic acid derivatives with various functional groups.
Scientific Research Applications
2-(4,5-Diamino-2-bromophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,5-Diamino-2-bromophenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 4,4’-Diamino-2,2’-biphenyldicarboxylic acid
- 2-Bromo-4,6-dimethylphenylamine
Comparison: 2-(4,5-Diamino-2-bromophenyl)acetic acid is unique due to the presence of both amino and bromine functional groups on the phenyl ring, which can lead to distinct reactivity and interactions compared to similar compounds
Properties
IUPAC Name |
2-(4,5-diamino-2-bromophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2,10-11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAZUWXZMUGTMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.